REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:25][C:6]2=[N:7][C:8]([N:12]3[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]3)=[CH:9][C:10](=[O:11])[N:5]2[N:4]=1)[CH3:2].FC(F)(F)C(O)=O>ClCCl.CO>[CH2:1]([C:3]1[S:25][C:6]2=[N:7][C:8]([N:12]3[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]3)=[CH:9][C:10](=[O:11])[N:5]2[N:4]=1)[CH3:2]
|
Name
|
tert-butyl 4-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)piperazine-1-carboxylate
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=NN2C(=NC(=CC2=O)N2CCN(CC2)C(=O)OC(C)(C)C)S1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
crude residue
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
after which it is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with dichloroethane
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
purified by HPLC
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NN2C(=NC(=CC2=O)N2CCNCC2)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.053 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |